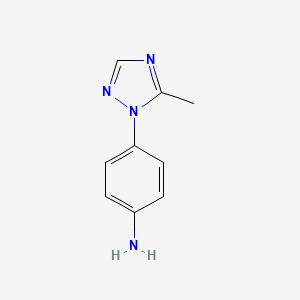

4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine

概要

説明

4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Chemistry and Drug Development

Triazole derivatives, including those related to "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine," are of significant interest in synthetic and medicinal chemistry due to their versatile biological activities and potential as pharmacophores in drug development. For instance, triazoles are known for their role in the synthesis of benzodiazepines, a class of compounds with various therapeutic applications including as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics. Research highlights the synthetic aspects of benzodiazepines, emphasizing the importance of triazole and related heterocyclic compounds in developing new synthetic routes and methodologies for these biologically active moieties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Biological Significance of Triazine and Triazole Derivatives

The broader category of triazine and triazole derivatives, which include "this compound," exhibit a wide spectrum of biological activities. Triazines, for example, have been evaluated for antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties. This highlights the potential of triazole derivatives in the development of future drugs, underscoring the significance of the triazole nucleus as a core moiety for pharmaceutical research (Verma, Sinha, & Bansal, 2019).

Patent Review on Triazole Derivatives

A patent review covering the period from 2008 to 2011 on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives reveals the ongoing interest in developing new triazole-based compounds for various therapeutic applications. These compounds have been studied for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the versatility of triazole derivatives in drug discovery and development. The review also points out the necessity for greener and more sustainable synthetic methods for these compounds, addressing both environmental concerns and the need for new drugs to combat emerging diseases and drug-resistant bacteria (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with multiple receptors . These interactions contribute to a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .

Mode of Action

It is suggested that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets through the formation of hydrogen bonds . This interaction leads to changes in the target, which can result in various biological effects .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to affect various biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

It is suggested that similar compounds, such as 1,2,4-triazole derivatives, have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This property can improve the bioavailability of these compounds .

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit cytotoxic activities against various cancer cell lines .

Action Environment

Similar compounds, such as tris (benzyltriazolylmethyl)amine, have shown promising results in stabilizing cu+ and cu2+ ions in the reaction environment .

生化学分析

Biochemical Properties

4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . The interaction between this compound and aromatase involves the formation of hydrogen bonds, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reaction. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . This compound also affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, this compound inhibits the activity of aromatase by binding to its active site and preventing the enzyme from catalyzing the conversion of androgens to estrogens . Additionally, this compound can activate or inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular function. The binding interactions between this compound and its target biomolecules are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the complex and enhance its activity.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the temporal effects of this compound have been shown to vary depending on the dosage and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit the growth of cancer cells . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system. Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of this compound, facilitating its excretion from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, which facilitate its uptake and accumulation within cells . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which help to stabilize and protect the compound from degradation. The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action. Additionally, the subcellular localization of this compound can influence its stability and activity, with certain compartments providing a more favorable environment for its function.

特性

IUPAC Name |

4-(5-methyl-1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLUYSJQYXWRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NN1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)

![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)